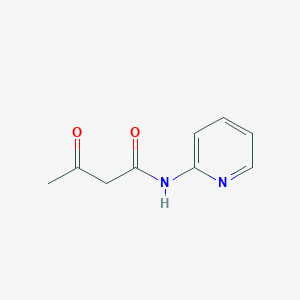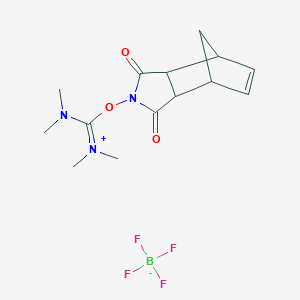
2,7-Phenanthrenediol
Übersicht
Beschreibung
2,7-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 2 and 7 positions of the phenanthrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Phenanthrenediol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using strong oxidizing agents. For example, phenanthrene can be treated with tert-butyl hydroperoxide and molybdenum acetylacetonate to yield phenanthrene-2,7-diol . Another method involves the use of chromic acid to oxidize phenanthrene to phenanthrenequinone, which can then be reduced to phenanthrene-2,7-diol .
Industrial Production Methods
Industrial production of phenanthrene-2,7-diol typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of phenanthrenequinone can yield phenanthrene-2,7-diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to halogenation or sulfonation products.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate, chromic acid.
Reduction: Hydrogen gas and raney nickel for reduction to dihydrophenanthrene.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, 2 and 3-phenanthrenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
2,7-Phenanthrenediol has several scientific research applications:
Wirkmechanismus
2,7-Phenanthrenediol exerts its effects through various molecular targets and pathways:
Antiproliferative and Proapoptotic Effects: It inhibits cell proliferation and migration and promotes apoptosis in cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.
Phosphodiesterase-5A1 Inhibition: It acts as a selective inhibitor of phosphodiesterase-5A1, enhancing cyclic guanosine monophosphate (cGMP) levels and improving erectile function.
Vergleich Mit ähnlichen Verbindungen
2,7-Phenanthrenediol can be compared with other phenanthrene derivatives:
Eigenschaften
IUPAC Name |
phenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXIIHQEFWFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589804 | |
| Record name | Phenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-56-7 | |
| Record name | Phenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)


